1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
CAS No.: 439096-92-1
Cat. No.: VC4852759
Molecular Formula: C23H18ClFN2S
Molecular Weight: 408.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439096-92-1 |
|---|---|
| Molecular Formula | C23H18ClFN2S |
| Molecular Weight | 408.92 |
| IUPAC Name | 1-(4-chlorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C23H18ClFN2S/c24-17-10-8-16(9-11-17)22-20-7-2-1-6-19(20)21(13-26)23(27-22)28-14-15-4-3-5-18(25)12-15/h3-5,8-12H,1-2,6-7,14H2 |
| Standard InChI Key | UENGEWGHQUXUPG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)F)C#N |
Introduction
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with a molecular formula of C23H18ClFN2S and a molecular weight of 408.92 g/mol. It is identified by the CAS number 439096-92-1. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse pharmacological activities and synthetic applications.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving the formation of the isoquinoline ring and subsequent functionalization with chlorophenyl and fluorobenzylsulfanyl groups. Typically, such syntheses might involve reactions like nucleophilic substitution or cross-coupling reactions.
Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume